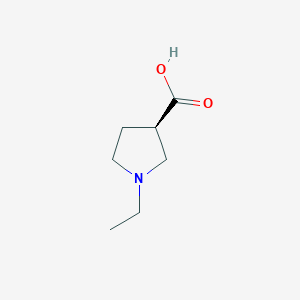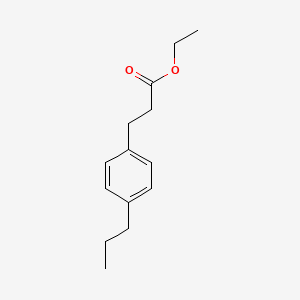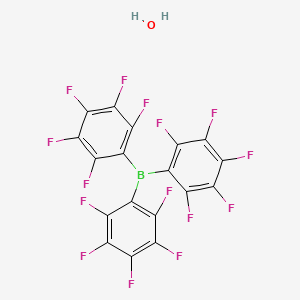
Tris(pentafluorophenyl)borane hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(pentafluorophenyl)borane hydrate, also known as tris(pentafluorophenyl)borane, is a chemical compound with the formula C18BF15·xH2O. It is a white, volatile solid that is highly stable and resistant to oxygen and water. This compound is known for its strong Lewis acidity, making it an ideal Lewis acid for various chemical reactions .
Vorbereitungsmethoden
Tris(pentafluorophenyl)borane hydrate is typically synthesized using a Grignard reagent derived from bromopentafluorobenzene. The reaction involves the following steps :
Preparation of Grignard Reagent: Bromopentafluorobenzene reacts with magnesium to form pentafluorophenylmagnesium bromide.
Reaction with Boron Trichloride: The Grignard reagent then reacts with boron trichloride to produce tris(pentafluorophenyl)borane.
Hydration: The resulting tris(pentafluorophenyl)borane is then hydrated to form tris(perfluorophenyl)borane hydrate.
Industrial production methods may involve similar steps but are optimized for larger-scale synthesis and higher yields .
Analyse Chemischer Reaktionen
Tris(pentafluorophenyl)borane hydrate undergoes various types of chemical reactions, including:
Hydride Transfer Reactions: It catalyzes the condensation between hydrosilanes and alkoxysilanes, leading to the formation of siloxane bonds.
Catalytic Reactions: It is used as a catalyst in reductions, alkylations, hydrometallation reactions, and aldol-type reactions.
Tautomerizations: It can stabilize less favored tautomeric forms by adduct formation.
Common reagents and conditions used in these reactions include hydrosilanes, alkoxysilanes, and various organic solvents. Major products formed from these reactions include siloxane bonds, alkoxysilanes, and stabilized tautomers .
Wissenschaftliche Forschungsanwendungen
Tris(pentafluorophenyl)borane hydrate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which tris(perfluorophenyl)borane hydrate exerts its effects is primarily through its strong Lewis acidity. It acts as an electron pair acceptor, facilitating various chemical reactions. The molecular targets and pathways involved include the activation of hydrosilanes and alkoxysilanes, leading to the formation of siloxane bonds .
Vergleich Mit ähnlichen Verbindungen
Tris(pentafluorophenyl)borane hydrate is unique compared to other similar compounds due to its high thermal stability and resistance to oxygen and water. Similar compounds include:
Triphenylborane: Less thermally stable and less resistant to oxygen and water.
Boron Trifluoride (BF3): Stronger Lewis acid but less stable and more reactive.
Boron Trichloride (BCl3): Stronger Lewis acid but less stable and more reactive.
This compound’s unique properties make it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C18H2BF15O |
|---|---|
Molekulargewicht |
530.0 g/mol |
IUPAC-Name |
tris(2,3,4,5,6-pentafluorophenyl)borane;hydrate |
InChI |
InChI=1S/C18BF15.H2O/c20-4-1(5(21)11(27)16(32)10(4)26)19(2-6(22)12(28)17(33)13(29)7(2)23)3-8(24)14(30)18(34)15(31)9(3)25;/h;1H2 |
InChI-Schlüssel |
GVNLHDQZDCFJSP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F.O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(2-[Cyclopropylmethoxy]ethoxy)-bromobenzene](/img/structure/B8416089.png)
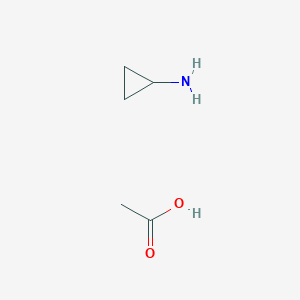
![[1-(5-Cyclopropyl-4H-[1,2,4]triazol-3-yl)-cyclopropyl]-carbamic acid benzyl ester](/img/structure/B8416116.png)
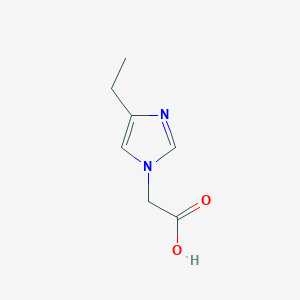


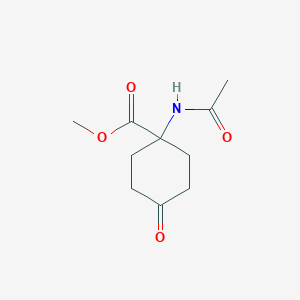
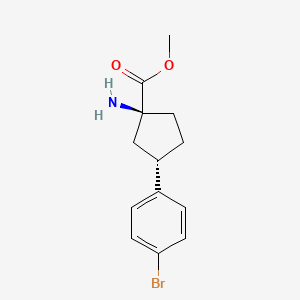
![3-Ethynyl-3-methoxy-1-azabicyclo[2.2.2]octane](/img/structure/B8416163.png)
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroethan-1-ol](/img/structure/B8416171.png)

